molecular formula C20H35B B15467334 Dicyclohexyl(2-cyclohexylethenyl)borane CAS No. 57013-01-1

Dicyclohexyl(2-cyclohexylethenyl)borane

Cat. No.: B15467334
CAS No.: 57013-01-1
M. Wt: 286.3 g/mol
InChI Key: PDHBXZZPKNIXBV-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-cyclohexylethenyl)borane is an organoborane compound characterized by a boron atom bonded to two cyclohexyl groups and a 2-cyclohexylethenyl substituent. Dicyclohexylborane has a molecular mass of 178.13 g/mol and a monoisotopic mass of 178.189281 . It is classified as a Lewis acid, commonly employed in hydroboration reactions due to its steric bulk and reactivity with alkenes and alkynes .

Such boranes are pivotal in asymmetric synthesis, where substituent geometry dictates reactivity and product stereochemistry .

Properties

CAS No.

57013-01-1

Molecular Formula

C20H35B

Molecular Weight

286.3 g/mol

IUPAC Name

dicyclohexyl(2-cyclohexylethenyl)borane

InChI

InChI=1S/C20H35B/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h16-20H,1-15H2

InChI Key

PDHBXZZPKNIXBV-UHFFFAOYSA-N

Canonical SMILES

B(C=CC1CCCCC1)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Organoboranes share core reactivity but differ in steric demand, electronic environment, and stability. Below, dicyclohexyl(2-cyclohexylethenyl)borane is compared to structurally related boranes:

Table 1: Molecular and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Steric Bulk Reference
Dicyclohexylborane C₁₂H₂₃B 178.13 Two cyclohexyl groups High
Thexylborane (BH₂) C₆H₁₃B 96.98 Thexyl (2,3-dimethyl-2-butyl) Moderate
Disiamylborane C₁₀H₂₁B 152.08 Two siamyl (3-methyl-2-butyl) Moderate
9-Borabicyclo[3.3.1]nonane C₈H₁₅B 122.01 Bicyclic framework Low

Table 2: Comparative Reactivity in Hydroboration

Compound Reaction Rate (vs. 1-hexene) Regioselectivity (Anti-Markovnikov) Stereoselectivity
Dicyclohexylborane Moderate High Moderate
Thexylborane Fast Moderate High
9-Borabicyclo[3.3.1]nonane Slow Low Low
Disiamylborane Fast High High

Q & A

Q. What are the primary synthetic challenges in preparing dicyclohexyl(2-cyclohexylethenyl)borane, and how can they be mitigated?

The steric congestion caused by secondary cyclohexyl groups adjacent to the boron atom complicates synthesis, leading to low yields and side reactions. A one-pot synthesis approach (e.g., combining hydroboration with subsequent functionalization) has been explored but requires precise control of reaction conditions, such as temperature and stoichiometry, to minimize decomposition . Using bulky alkenes (e.g., cyclohexene derivatives) as starting materials may reduce steric clashes, though computational modeling (e.g., B97xD/6-311+G(d,p) level) is recommended to predict intermediate stability .

Q. What analytical methods are critical for characterizing this borane’s structure and purity?

  • NMR Spectroscopy : <sup>11</sup>B NMR is essential for confirming boron hybridization and bonding environments. A singlet near δ 80 ppm typically indicates a tri-substituted borane.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and detect impurities like oxidized byproducts (e.g., borinic acids) .
  • X-ray Crystallography : Used sparingly due to air sensitivity, but provides definitive structural data for boron coordination geometry .

Q. What safety protocols are mandated for handling this compound?

  • Personal Protective Equipment (PPE) : Full-body chemical-resistant suits and P95 respirators (or EU-equivalent P1) are required to prevent inhalation or dermal exposure .
  • Environmental Controls : Avoid drainage contamination; use inert gas lines (e.g., N2) during synthesis to suppress flammability (flash point ~153–155°C at 12 mm Hg) .
  • First Aid : Immediate decontamination with soap/water for skin contact and oxygen therapy for inhalation exposure .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of this borane in Diels–Alder reactions?

The bulky cyclohexyl groups reduce electrophilicity at the boron center, slowing [4+2] cycloaddition kinetics. Comparative studies with less hindered analogs (e.g., dicyclohexylvinylborane) show lower dienophile activity, necessitating higher temperatures (80–100°C) or Lewis acid co-catalysts (e.g., TiCl4) to accelerate reactions . Computational studies (M06-2X-D3/TZ2P) suggest that dispersion interactions between the borane and diene π-system partially offset steric effects, but experimental yields remain modest (<50%) .

Q. What mechanistic insights explain contradictory outcomes in cross-coupling reactions with organozinc reagents?

this compound exhibits variable reactivity in Negishi-type couplings due to competing β-hydride elimination pathways. Kinetic studies using <sup>1</sup>H NMR monitoring reveal that transmetallation efficiency depends on zinc reagent sterics (e.g., ethylzinc vs. arylzinc). For example, ethyl[(E)-1-octenyl]zinc forms stable intermediates, whereas bulkier reagents induce decomposition. Catalytic systems with phosphoramidite ligands (e.g., L2/Cu(OTf)2) improve selectivity by stabilizing transition states .

Q. How can computational modeling optimize catalytic cycles involving this borane?

Density functional theory (DFT) at the B3LYP/6-31G* level can map energy profiles for borane-mediated transformations, such as hydroboration or carbonyl reductions. Key parameters include:

  • Boron–substrate bond dissociation energies.
  • Transition-state geometries for stereoselective steps (e.g., enantioselective reductions).
    Recent work on oxazaborolidine–borane complexes highlights the importance of B–H–B bridging interactions in stabilizing catalytic intermediates, which can guide ligand design .

Q. Why does ligand substitution (e.g., phosphine vs. phosphine borane) drastically alter catalytic activity?

Replacing dicyclohexylphosphine with its borane adduct disrupts metal–ligand coordination in catalytic cycles. For example, in dehydrocoupling reactions, dicyclohexylphosphine borane fails to form active metal complexes (e.g., Mn-based catalysts), unlike diphenylphosphine borane, due to reduced electron-donating capacity and increased steric bulk. Spectroscopic (IR, <sup>31</sup>P NMR) and kinetic profiling are critical to elucidate these differences .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk-line techniques for air-sensitive steps and in situ quenching (e.g., oxidation with H2O2/NaOH) to isolate products .
  • Data Interpretation : Combine experimental kinetics with DFT calculations to resolve contradictory reactivity trends .
  • Safety Compliance : Adhere to NIOSH/CEN standards for respiratory protection and waste disposal .

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